molecular formula C15H19N5OS B5695823 1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide

1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide

Cat. No. B5695823
M. Wt: 317.4 g/mol
InChI Key: FOGHUQXOINFYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide, also known as ECA, is a chemical compound that has been widely used in scientific research. This compound belongs to the pyrazole class of organic compounds and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the mu-opioid receptor, which is involved in pain management.
Biochemical and Physiological Effects:
1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit tumor growth, and alleviate pain. 1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide in lab experiments is its ability to selectively target specific enzymes and receptors in the body. This allows researchers to study the effects of inhibiting these targets and to develop more targeted therapies for various diseases. However, one limitation of using 1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide is its potential toxicity and side effects, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. 1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide has also been studied for its potential use in the treatment of cancer, and future research may focus on developing more targeted therapies using 1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide. Additionally, further studies may be needed to fully understand the mechanism of action of 1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide and its potential side effects.

Synthesis Methods

The synthesis of 1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide involves the reaction of 1-ethyl-4-hydrazinyl-1H-pyrazole-5-carboxamide with 2-phenylethyl isothiocyanate. The reaction is carried out in a solvent, such as ethanol or acetonitrile, and the product is purified using chromatography techniques.

Scientific Research Applications

1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide has been used in various scientific research studies, including drug discovery and development. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. 1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-ethyl-4-(2-phenylethylcarbamothioylamino)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-2-20-13(14(16)21)12(10-18-20)19-15(22)17-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,16,21)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGHUQXOINFYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=S)NCCC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793129
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-ethyl-4-{[(2-phenylethyl)carbamothioyl]amino}-1H-pyrazole-5-carboxamide

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